N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide
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Overview
Description
N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole and thiazole rings in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide involves its interaction with various molecular targets. The oxadiazole and thiazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes involved in microbial growth or inflammation, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiazole derivatives: Widely studied for their biological activities, including antibacterial and antifungal effects.
Uniqueness
N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide is unique due to the combination of oxadiazole and thiazole rings in its structure.
Properties
Molecular Formula |
C17H12N4O2S2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H12N4O2S2/c1-10-13(16-19-14(21-23-16)11-6-3-2-4-7-11)25-17(18-10)20-15(22)12-8-5-9-24-12/h2-9H,1H3,(H,18,20,22) |
InChI Key |
AFQRWVMLNQAASK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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